Xylometazoline Hydrochloride
Description
Xylometazoline hydrochloride is a synthetic α1- and α2-adrenergic receptor agonist belonging to the imidazoline class. It is primarily used as a topical nasal decongestant to relieve symptoms of rhinitis, sinusitis, and allergic congestion by inducing vasoconstriction in nasal blood vessels . First approved in 1959, it has a well-established safety profile and rapid onset of action (within 5–10 minutes), with effects lasting up to 10 hours .
Properties
IUPAC Name |
2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.ClH/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15;/h8-9H,6-7,10H2,1-5H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWFCQYETHJKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045223 | |
| Record name | Xylometazoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218-35-5 | |
| Record name | Xylometazoline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Xylometazoline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757378 | |
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| Record name | 1H-Imidazole, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]methyl]-4,5-dihydro-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Xylometazoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xylometazoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | XYLOMETAZOLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5S84033NZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Xylometazoline hydrochloride is synthesized through a multi-step process. One common method involves the reaction of 2,6-dimethylbenzyl chloride with tert-butylamine to form 2-(4-tert-butyl-2,6-dimethylbenzyl)-2-imidazoline. This intermediate is then converted to this compound by reacting with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Xylometazoline hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in aqueous solutions, especially under acidic or basic conditions.
Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions of this compound are less common but can be carried out using reducing agents like sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may lead to the formation of imidazoline derivatives, while oxidation can result in the formation of various oxidized products .
Scientific Research Applications
Clinical Applications
Xylometazoline hydrochloride is primarily indicated for:
- Nasal Congestion : Effective for symptomatic relief from nasal congestion due to colds, hay fever, and other respiratory allergies .
- Post-Surgical Use : Demonstrated efficacy in managing nasal symptoms following surgical procedures such as septoplasty .
- Combination Therapy : Often used in conjunction with other medications like ipratropium bromide for enhanced relief from rhinorrhea and nasal congestion .
Clinical Studies
- Quality of Life Improvement : A recent study evaluated the impact of xylometazoline on quality of life (QoL) among patients suffering from nasal congestion due to the common cold. Results indicated significant improvements in sleep quality (73%), vitality (76%), physical activity (71%), social activity (80%), and overall sensation (81%) after treatment with this compound 0.1% .
- Rapid Relief : Clinical trials have shown that xylometazoline provides rapid relief from nasal congestion, with effects lasting up to 10 hours. Patients reported high satisfaction levels compared to placebo treatments .
- Safety Profile : Xylometazoline is generally well tolerated with mild side effects such as epistaxis (3.4%) and headache (3.4%). Importantly, it does not cause rebound congestion when used for short durations (less than 10 days) .
Table 1: Summary of Clinical Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Quality of Life Improvement | Significant improvement in QoL scores | |
| Efficacy Duration | Relief lasts up to 10 hours | |
| Side Effects | Mild side effects; no rebound congestion |
Table 2: Mechanism of Action Overview
| Receptor Type | Effect | Role in Nasal Congestion |
|---|---|---|
| Alpha-1 | Vasoconstriction | Reduces blood flow to nasal mucosa |
| Alpha-2B | Vasoconstriction | Predominantly expressed in nasal tissues |
Mechanism of Action
Xylometazoline hydrochloride works by stimulating alpha-adrenergic receptors in the nasal mucosa. This stimulation leads to the constriction of blood vessels, reducing blood flow and swelling in the nasal passages. The result is a decrease in nasal congestion and improved airflow . The compound mimics the molecular shape of adrenaline, allowing it to bind effectively to the receptors .
Comparison with Similar Compounds
Chemical Properties :
- Molecular formula: C16H24N2·HCl
- Molecular weight: 280.84 g/mol
- Purity: ≥98% (pharmaceutical grade)
- Solubility: Soluble in ethanol (5 mg/mL), poorly soluble in aqueous buffers without cosolvents .
Mechanism of Action: Xylometazoline selectively activates α2-adrenergic receptors (notably α2B, EC50 = 99 μM) and α1-adrenergic receptors (α1A IC50 = 80 nM; α1D IC50 = 450 nM), leading to reduced mucosal blood flow and edema . It also exhibits weak serotonin receptor (5-HT1B/1D) agonist activity (Ki = 0.7–14 nM) .
Comparison with Similar Compounds
Structural and Functional Analogues
Oxymetazoline Hydrochloride
- Chemical Class : Imidazoline derivative.
- Receptor Affinity : Higher selectivity for α1A (IC50 = 0.08 μM) vs. α2 receptors (IC50 = 0.56–1.8 μM) .
- Clinical Use : Nasal/ocular decongestant; duration of action (~12 hours) slightly exceeds xylometazoline .
- Key Difference : Oxymetazoline has stronger α1A activity, leading to more potent vasoconstriction but higher risk of rebound congestion with prolonged use .
Phenylephrine Hydrochloride
Naphazoline Hydrochloride
Tetrahydrozoline Hydrochloride
- Chemical Class : Imidazoline derivative.
- Receptor Affinity : Similar α2 selectivity but lower potency (EC50 for α2B > 100 μM) .
- Clinical Use : Primarily ocular decongestant; used off-label for gingival retraction in dentistry due to reversible vasoconstriction .
Pharmacokinetic and Efficacy Comparison
| Parameter | Xylometazoline HCl | Oxymetazoline HCl | Phenylephrine HCl |
|---|---|---|---|
| Onset of Action | 5–10 minutes | 5–10 minutes | 15–30 minutes |
| Duration | 8–10 hours | 10–12 hours | 4–6 hours |
| IC50 (α1A) | 80 nM | 0.08 μM | >10 μM |
| IC50 (α2B) | 99 μM | 56 μM | N/A |
| Approved Uses | Nasal, dental | Nasal, ocular | Oral, nasal |
| Rebound Congestion Risk | Moderate | High | Low |
Research Findings
Efficacy in Nasal Decongestion
- A double-blind study demonstrated that 0.05% xylometazoline with hyaluronic acid (HA) achieved maximal decongestant activity equivalent to 0.1% aqueous xylometazoline, with enhanced mucosal tolerability due to HA’s moisturizing effects .
- Comparative trials showed xylometazoline (0.1%) improved nasal airflow resistance by 45% vs. 32% for phenylephrine (0.5%) .
Quality of Life (QoL) Impact
- Xylometazoline significantly improved smell, taste, and sleep quality in common cold patients within 24 hours, outperforming placebo in real-world studies .
Biological Activity
Xylometazoline hydrochloride is a widely used topical nasal decongestant that primarily acts by stimulating alpha-adrenergic receptors in the nasal mucosa. This article explores its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
Xylometazoline is an imidazole derivative that mimics the shape of adrenaline, allowing it to bind effectively to alpha-1 (α1) and alpha-2 (α2) adrenergic receptors located in the lamina propria of nasal blood vessels. The activation of these receptors leads to vasoconstriction, reducing blood flow to the nasal mucosa and alleviating congestion.
Key Mechanisms:
- Vasoconstriction: Constriction of large veins and smaller arteries in the nasal region results in reduced swelling and improved airflow.
- Receptor Affinity: Xylometazoline shows higher selectivity for α2B-adrenoceptors compared to α1A, α2A, α2C, α1B, and α1D receptors, enhancing its decongestant effect without significant systemic side effects .
Clinical Efficacy
Numerous clinical studies have evaluated the effectiveness of xylometazoline in treating nasal congestion associated with conditions such as the common cold and allergic rhinitis.
Table 1: Summary of Clinical Studies on Xylometazoline
Case Studies
Case Study 1: Quality of Life Improvement
In a real-world study involving adults suffering from nasal congestion due to the common cold, participants reported marked improvements in various QoL factors after using xylometazoline. From day one, symptoms such as "plugged nose" showed significant improvement (p = 0.0023), with overall QoL scores increasing significantly across all measured domains .
Case Study 2: Safety Profile
A systematic review indicated that xylometazoline is generally well tolerated. Adverse events were mild and included epistaxis (3.4%) and headache (3.4%). Importantly, no cases of rebound congestion or rhinitis medicamentosa were observed with short-term use (<10 days) .
Antioxidant Properties
Recent studies have highlighted additional biological activities of xylometazoline beyond its decongestant effects. An in vitro study demonstrated its antioxidant properties, showing that it inhibits lipid peroxidation and scavenges hydroxyl radicals. This suggests potential protective effects against oxidative stress associated with inflammation .
Q & A
Q. What analytical methods are recommended for quantifying xylometazoline hydrochloride in nasal solutions?
The United States Pharmacopeia (USP) outlines a spectrophotometric assay involving derivatization with sodium nitroprusside and measurement at 565 nm. This method requires precise preparation of standard and test solutions, controlled reaction times, and calibration against reference standards . For routine analysis, RP-HPLC is also validated for single-component quantification, with parameters such as column type (C18), mobile phase (phosphate buffer:acetonitrile), and detection wavelength (220 nm) being critical .
Q. What pharmacopeial standards govern this compound quality control?
USP and Chinese Pharmacopoeia (ChP) specify purity (≥99.0%), structural verification via FT-IR or NMR, and assay methods involving titration or HPLC. For example, USP requires dissolution in water, derivatization, and spectrophotometric validation, while ChP emphasizes thin-layer chromatography (TLC) for identity testing .
Q. How does this compound interact with α-adrenoceptors to exert decongestant effects?
Xylometazoline selectively activates α1-adrenoceptors on nasal vasculature, causing vasoconstriction of submucosal venous sinusoids. This reduces blood flow and edema, validated via receptor-binding assays (e.g., Ki = 91.0 nM for α1-adrenoceptors) and in vivo models measuring nasal airflow .
Q. What key parameters are evaluated in nasal spray formulation performance?
Critical parameters include dose uniformity (per actuation), spray pattern, droplet size distribution, and entrapment efficiency (e.g., 90.5% in chitosan nanoparticles). USP guidelines recommend using HPLC or gravimetric analysis to ensure consistency .
Advanced Research Questions
Q. How can Box-Behnken design (BBD) optimize xylometazoline-loaded nanoparticle formulations?
BBD is a response-surface methodology to assess independent variables (e.g., polymer concentration, crosslinker ratio) on dependent outcomes (particle size, PDI). For instance, chitosan nanoparticles optimized via BBD achieved 172 nm size and PDI of 0.274, validated by TEM/SEM. Discrepancies between dynamic light scattering (DLS) and microscopy data require statistical reconciliation (e.g., ANOVA for method bias) .
Q. How to resolve discrepancies in nanoparticle characterization between TEM and zetasizer measurements?
TEM/SEM may show smaller particle sizes (150–200 nm) compared to DLS due to hydration effects or aggregation in suspension. Researchers should cross-validate using multiple techniques (e.g., AFM) and apply polydispersity thresholds (PDI <0.3) to ensure monodisperse populations .
Q. What steps are required to develop an RP-HPLC method for simultaneous quantification of xylometazoline and ipratropium bromide?
Key steps include:
- Column selection : C18 with 5 µm particle size.
- Mobile phase optimization : Gradient elution with phosphate buffer (pH 3.0) and acetonitrile.
- Validation : Linearity (5–50 µg/mL), precision (%RSD <2%), and recovery (98–102%). This method must resolve peaks with a resolution >2.0 and avoid interference from preservatives (e.g., benzalkonium chloride) .
Q. How to validate a stability-indicating method using first-derivative UV spectroscopy?
Prepare solutions at varying concentrations (5–50 µg/mL), generate first-derivative spectra, and measure peak heights at 268/292 nm. Validate via forced degradation studies (acid/alkali hydrolysis, oxidation) to confirm specificity. Correlation coefficients (r² >0.998) and recovery rates (95–105%) are critical .
Q. How to assess cross-pharmacopeial harmonization of this compound standards?
Compare USP, ChP, and BP monographs for assay methods, impurity limits, and reference materials. For example, USP uses spectrophotometry, while ChP employs TLC for identification. Harmonization requires statistical equivalence testing (e.g., Student’s t-test for assay results) .
Q. What experimental models evaluate the efficacy of xylometazoline compared to other decongestants?
In vitro models: Receptor-binding assays (α1 vs. α2 selectivity). In vivo models: Laser Doppler flowmetry in human nasal mucosa or rodent nasal airway resistance. Clinical trials (e.g., NCT01971762) compare efficacy metrics like nasal airflow improvement vs. placebo or phenylephrine .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
